3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid, with the Chemical Abstracts Service (CAS) number 1110767-01-5, is a synthetic organic compound notable for its structural complexity and potential applications in pharmaceuticals. The molecular formula is and it has a molecular weight of 303.14 g/mol. This compound is recognized as an intermediate in the synthesis of Lusutrombopag, a medication used for the treatment of thrombocytopenia in patients with chronic liver disease .
This compound is classified under the category of benzoic acids due to its carboxylic acid functional group attached to a benzene ring. It features dichlorinated and ethoxy-substituted functionalities, which are characteristic of many bioactive compounds. The structure includes two chlorine atoms at the 3 and 5 positions of the benzene ring, enhancing its reactivity and potential biological activity .
The synthesis of 3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid typically involves several steps:
The reactions are generally conducted under controlled conditions to ensure high yields and purity, often requiring solvents like dimethylformamide or toluene and catalysts such as potassium carbonate or sodium hydride. Temperature and reaction time are critical parameters that influence the efficiency of the synthesis .
The compound can participate in various chemical reactions including:
These reactions often require specific reagents and conditions to drive the desired transformations while minimizing side reactions. For instance, nucleophilic substitution may require polar aprotic solvents to enhance nucleophilicity .
The mechanism of action for 3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid primarily relates to its role as an intermediate in the synthesis of Lusutrombopag. In this context, it acts by modulating platelet production through its interaction with specific receptors involved in hematopoiesis.
Research indicates that compounds structurally similar to this benzoic acid derivative can influence signaling pathways related to thrombopoietin receptor activation, thereby enhancing platelet counts in clinical settings .
Key chemical properties include:
The compound should be handled with care due to its potential hazards associated with chlorine substituents .
3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid is primarily used as an intermediate in pharmaceutical synthesis, particularly for drugs targeting platelet production disorders. Its unique chemical structure makes it a valuable building block for developing therapeutic agents aimed at treating chronic liver disease-related thrombocytopenia .
CAS No.: 2134602-45-0
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8